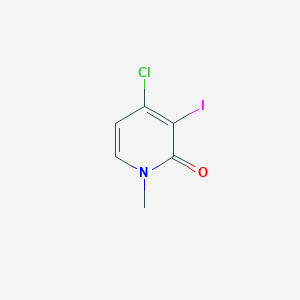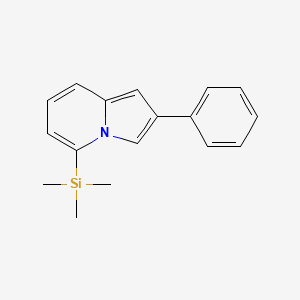
Indolizine, 2-phenyl-5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-(trimethylsilyl)indolizine is a chemical compound with the molecular formula C17H19NSi It belongs to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring The presence of a phenyl group and a trimethylsilyl group in its structure makes it a unique derivative of indolizine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trimethylsilyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, an Au-catalyzed method can introduce silyl groups into the indolizine skeleton. The reaction proceeds via an alkyne-vinylidene isomerization step followed by the 1,2-migration of the silyl group, resulting in the formation of the desired indolizine derivative .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5-(trimethylsilyl)indolizine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5-(trimethylsilyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a wide range of functionalized indolizines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-(trimethylsilyl)indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-(trimethylsilyl)indolizine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindolizine: Lacks the trimethylsilyl group, making it less sterically hindered.
5-Trimethylsilylindolizine: Lacks the phenyl group, affecting its electronic properties.
2-Phenyl-5-(trimethylgermyl)indolizine: Contains a trimethylgermyl group instead of a trimethylsilyl group, altering its reactivity.
Uniqueness
2-Phenyl-5-(trimethylsilyl)indolizine is unique due to the presence of both a phenyl group and a trimethylsilyl group
Eigenschaften
CAS-Nummer |
143850-21-9 |
|---|---|
Molekularformel |
C17H19NSi |
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
trimethyl-(2-phenylindolizin-5-yl)silane |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI-Schlüssel |
WPFRHEKWZITNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


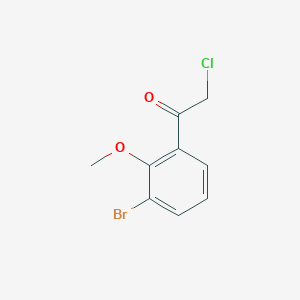
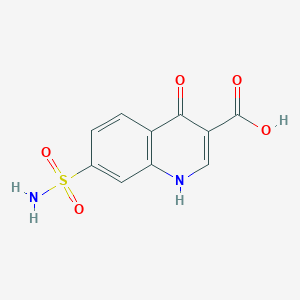



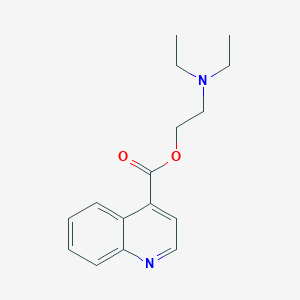
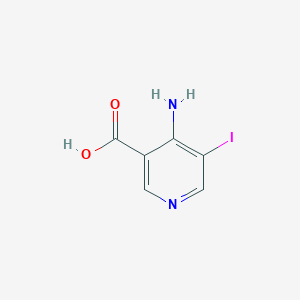

![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)

![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)

